molecular formula C12H16ClN3O B2542655 N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride CAS No. 2193061-94-6

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride

Cat. No.: B2542655
CAS No.: 2193061-94-6
M. Wt: 253.73
InChI Key: XRTGIEPIBYBXKE-UHFFFAOYSA-N
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Description

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H15N3O·HCl. It is a derivative of indole, a heterocyclic compound that is widely found in nature and is a key structural component in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride typically involves the reaction of 5-aminoindole with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-Amino-1H-indol-3-yl)ethyl)acetamide hydrochloride is unique due to its specific functional groups and the resulting biological activities. The presence of the amino group at the 5-position of the indole ring can significantly influence its chemical reactivity and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12;/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGIEPIBYBXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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